methyl 4-bromo-5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate
Description
Methyl 4-bromo-5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a bromine atom at position 4, a cyclopropyl group at position 5, and a methyl ester at position 2. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and tunable electronic properties .
Properties
IUPAC Name |
methyl 4-bromo-5-cyclopropyl-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-12-8(5-3-4-5)6(10)7(11-12)9(13)14-2/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUAWSOZDQRWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)OC)Br)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole Core with Cyclopropyl Substituents
Research indicates that the pyrazole ring with cyclopropyl and methyl groups can be synthesized through multistep routes involving:
- Condensation of hydrazines with α,β-unsaturated carbonyl compounds or β-dicarbonyl derivatives.
- Cyclization reactions facilitated by acids or bases to form the heterocyclic ring.
- Subsequent substitution at the 5-position with cyclopropyl groups, often via nucleophilic substitution or cyclopropylation reactions.
Esterification at the 3-Position
The methyl ester group is introduced through esterification of the carboxylic acid intermediate, typically by:
- Reaction with methyl iodide or methyl sulfate in the presence of a base.
- Direct esterification using methanol and acid catalysts under reflux conditions.
Bromination at the 4-Position
The critical step involves selective bromination, which can be achieved via:
- Inorganic Bromine Salts: As per recent patents and research, inorganic bromide salts such as sodium bromide, potassium bromide, magnesium bromide, calcium bromide, zinc bromide, or copper bromide are used as brominating agents. These are preferred over traditional reagents like tribromophosphine oxide due to environmental and safety considerations.
- Reaction Conditions:
- Solvent: Aprotic solvents such as tetrahydrofuran (THF), toluene, xylene, or acetonitrile.
- Temperature: Typically between 40°C and 110°C.
- Time: Ranges from 2 to 12 hours depending on the reagent and temperature.
- Molar Ratios: Brominating reagent used in 0.7 to 2 times molar ratio relative to the substrate.
The bromination proceeds via electrophilic substitution, where the bromide ion replaces a hydrogen atom at the 4-position of the pyrazole ring.
Optimized Reaction Parameters
Based on patent CN114057686A and related literature, the optimal conditions are:
| Parameter | Range | Optimal Conditions |
|---|---|---|
| Brominating reagent | 0.7–2 molar equivalents | Sodium bromide or potassium bromide |
| Reaction temperature | 20–110°C | 40–90°C |
| Reaction time | 1–18 hours | 2–12 hours |
| Organic solvent | Tetrahydrofuran, toluene, xylene, acetonitrile | Tetrahydrofuran or acetonitrile |
Reaction Scheme Summary
[Pyrazole precursor with ester and cyclopropyl groups]
|
| (Bromination with inorganic bromide salts in suitable solvent)
v
Methyl 4-bromo-5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate
Environmental and Industrial Considerations
- The use of inorganic bromide salts minimizes hazardous waste compared to tribromophosphine oxide or hydrogen bromide gases.
- Reaction conditions favor high yields (>95%) with straightforward purification via filtration and solvent evaporation.
- The process is scalable, suitable for industrial synthesis, and aligns with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
Methyl 4-bromo-5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate serves as a versatile building block in organic synthesis. It is particularly useful in:
- Synthesis of Pharmaceuticals : The compound is employed in developing new drugs due to its ability to form various derivatives through substitution reactions.
| Application | Description |
|---|---|
| Drug Development | Used in synthesizing bioactive compounds with potential therapeutic effects. |
| Agrochemicals | Acts as an intermediate in producing pesticides and herbicides. |
Biology
In biological contexts, this compound is studied for its potential pharmacological activities:
- Enzyme Inhibition Studies : The structural features of this compound allow it to interact with enzymes, making it useful for studying enzyme kinetics and inhibition mechanisms.
| Biological Activity | Mechanism of Action |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. |
| Receptor Binding | Potentially modulates receptor activity, impacting signal transduction pathways. |
Unique Properties
The presence of bromine enhances electrophilicity, while the cyclopropyl group introduces steric hindrance, affecting binding affinities and selectivity towards biological targets.
Antimicrobial Activity Evaluation
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound:
- Study Findings : In vitro tests demonstrated that this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics against various bacterial strains.
Pharmacological Investigations
Research has been conducted to evaluate the pharmacological profile of this compound:
- Pharmacodynamics : Investigations into its effects on specific receptors have shown potential for modulating neurotransmitter systems, suggesting applications in treating neurological disorders.
Mechanism of Action
The mechanism of action of methyl 4-bromo-5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the cyclopropyl group can influence the compound’s binding affinity and specificity, while the ester group can affect its solubility and bioavailability.
Comparison with Similar Compounds
Substituent Analysis and Structural Variations
The target compound’s distinct features include the cyclopropyl group at position 5 and the methyl ester at position 3. Below is a comparison with analogous pyrazole derivatives:
Key Differences and Implications
Cyclopropyl vs. Electronic Effects: Cyclopropyl is electron-withdrawing due to its sp$^3$ hybridization, whereas isopropyl is electron-donating, altering the pyrazole ring’s electronic environment.
Ester Group Variations :
- The methyl ester in the target compound offers lower lipophilicity compared to ethyl esters (e.g., ), impacting solubility and metabolic stability. Ethyl esters generally prolong half-life in biological systems.
Synthetic Accessibility :
- The synthesis of the cyclopropyl-substituted compound may require specialized reagents (e.g., cyclopropanation agents), whereas bromomethyl or isopropyl groups are more straightforward to introduce via alkylation or halogenation .
Biological Activity
Methyl 4-bromo-5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a pyrazole derivative. Its chemical formula is and it features a bromine atom at the 4-position and a cyclopropyl group at the 5-position of the pyrazole ring. The presence of these substituents is believed to influence its biological activity significantly.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-5-cyclopropyl-1-methylpyrazole with methyl chloroformate in the presence of a base. This method has been shown to yield the compound in good purity and yield, facilitating further biological testing.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. This compound was evaluated for its antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The compound showed promising results, with minimum inhibitory concentrations (MIC) comparable to those of established antibiotics.
Anti-inflammatory Effects
In vitro assays have demonstrated that this compound possesses anti-inflammatory properties. The compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.
Antiparasitic Activity
The compound has also been tested for antiparasitic activity, particularly against malaria parasites. In vitro studies revealed that it inhibits the growth of Plasmodium falciparum, with an effective concentration (EC50) indicating moderate potency. Further optimization may enhance its efficacy against malaria.
Case Studies
Several case studies have highlighted the biological significance of pyrazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant activity against resistant bacterial strains, supporting its potential use in treating infections caused by multi-drug resistant organisms .
- Anti-inflammatory Mechanism : Research indicated that pyrazole derivatives could modulate signaling pathways involved in inflammation, specifically targeting NF-kB and MAPK pathways. This mechanism could explain the observed reduction in cytokine production .
- Antiparasitic Development : In a recent study focused on optimizing compounds for malaria treatment, modifications to the pyrazole structure led to improved solubility and bioavailability, enhancing their therapeutic profiles .
Data Summary
Q & A
Q. What are the recommended synthetic routes for methyl 4-bromo-5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate?
Methodological Answer: The synthesis typically involves multi-step processes:
- Step 1: Bromination of a pre-functionalized pyrazole core. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under reflux .
- Step 2: Introduction of the cyclopropyl group via nucleophilic substitution. A cyclopropane-derived reagent (e.g., cyclopropylboronic acid) can be coupled under Suzuki-Miyaura conditions, requiring a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) .
- Step 3: Methyl esterification of the carboxylate group using methanol and a catalytic acid (e.g., H₂SO₄) or via diazomethane treatment . Validation: Confirm purity via HPLC (>95%) and structural identity via / NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the stability of this compound be assessed under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing: Store samples at 4°C, 25°C (room temperature), and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation over 1–6 months using HPLC to track impurity peaks .
- Light Sensitivity: Expose to UV-Vis light (300–800 nm) for 48 hours and compare degradation profiles via TLC or LC-MS .
- Key Findings: Pyrazole derivatives with electron-withdrawing groups (e.g., bromo) generally exhibit higher thermal stability but may hydrolyze under acidic/basic conditions .
Advanced Research Questions
Q. What strategies optimize the compound’s bioactivity through substituent modification?
Methodological Answer:
- Positional Isomerism: Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions with target enzymes. Use molecular docking to predict binding affinity changes .
- Electron-Deficient Moieties: Introduce trifluoromethyl (-CF₃) or nitro (-NO₂) groups at the 5-position to improve metabolic stability. Synthesize analogs via palladium-catalyzed cross-coupling reactions .
- Biological Testing: Screen analogs against carbonic anhydrase isoforms (CAH1, CAH2) or prostaglandin synthases (PGH1, PGH2) using enzyme inhibition assays .
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify reactive sites for electrophilic substitution. Optimize geometries at the B3LYP/6-31G(d) level .
- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., with carbonic anhydrase IV) over 100 ns trajectories to assess binding stability. Use AMBER or GROMACS software .
- ADMET Prediction: Apply tools like SwissADME to evaluate pharmacokinetic properties (e.g., logP, BBB permeability) early in derivative design .
Q. What analytical techniques resolve contradictions in reported spectral data for this compound?
Methodological Answer:
- X-ray Crystallography: Resolve ambiguous NMR signals (e.g., overlapping cyclopropyl protons) by determining the crystal structure. Refine data using SHELX or Olex2 .
- 2D NMR (COSY, HSQC): Assign - correlations to distinguish between regioisomers. For example, NOESY can confirm spatial proximity of the methyl and cyclopropyl groups .
- Reproducibility: Cross-validate data across labs using standardized NMR solvents (e.g., CDCl₃ with 0.03% TMS) and identical magnetic field strengths (e.g., 500 MHz) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
